molecular formula C13H7BrN2O2S B13458916 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid

Katalognummer: B13458916
Molekulargewicht: 335.18 g/mol
InChI-Schlüssel: LVFXAUJIPRQXCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is an organic compound that features a bromine atom, a cyanopyridine moiety, and a benzoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiol group in the cyanopyridine moiety can be oxidized to form disulfides or reduced to form thiols.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.

Eigenschaften

Molekularformel

C13H7BrN2O2S

Molekulargewicht

335.18 g/mol

IUPAC-Name

4-bromo-2-(5-cyanopyridin-2-yl)sulfanylbenzoic acid

InChI

InChI=1S/C13H7BrN2O2S/c14-9-2-3-10(13(17)18)11(5-9)19-12-4-1-8(6-15)7-16-12/h1-5,7H,(H,17,18)

InChI-Schlüssel

LVFXAUJIPRQXCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)SC2=NC=C(C=C2)C#N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.